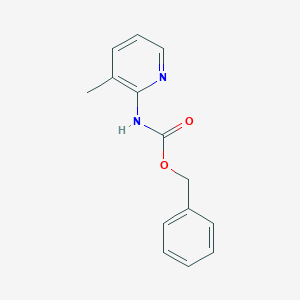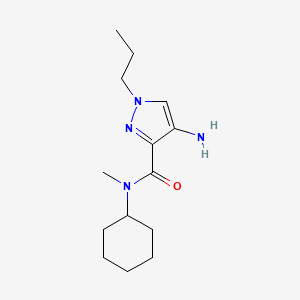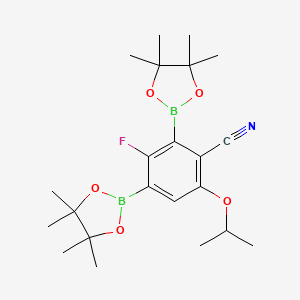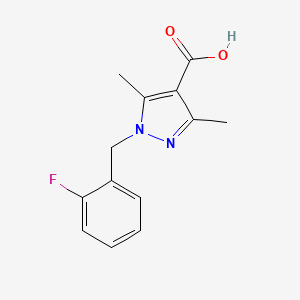
Benzyl N-(3-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-methylpyridin-2-yl)carbamate (BMPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. BMPC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of Benzyl N-(3-methylpyridin-2-yl)carbamate is not fully understood. However, studies have shown that Benzyl N-(3-methylpyridin-2-yl)carbamate can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by Benzyl N-(3-methylpyridin-2-yl)carbamate can lead to an increase in acetylcholine levels, which can affect various physiological processes such as muscle contraction, cognition, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-(3-methylpyridin-2-yl)carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using chromatography. Benzyl N-(3-methylpyridin-2-yl)carbamate is also stable under various conditions, which makes it suitable for long-term experiments. However, Benzyl N-(3-methylpyridin-2-yl)carbamate has some limitations, such as its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
For the study of Benzyl N-(3-methylpyridin-2-yl)carbamate include further investigation of its potential applications in medicine, agriculture, and industry.
Synthesemethoden
Benzyl N-(3-methylpyridin-2-yl)carbamate can be synthesized using different methods. One of the most widely used methods is the reaction between benzyl chloroformate and 3-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction yields Benzyl N-(3-methylpyridin-2-yl)carbamate as a white solid, which can be purified using chromatography.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(3-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in various fields. In medicine, Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have anticancer properties by inhibiting the growth of cancer cells. Benzyl N-(3-methylpyridin-2-yl)carbamate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have insecticidal properties and can be used as a pesticide. Benzyl N-(3-methylpyridin-2-yl)carbamate has also been investigated for its potential use in the control of plant diseases.
In industry, Benzyl N-(3-methylpyridin-2-yl)carbamate has been used as a precursor for the synthesis of other compounds such as 3-methylpyridine-2-carboxylic acid and 3-methylpyridin-2-ol.
Eigenschaften
IUPAC Name |
benzyl N-(3-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-5-9-15-13(11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACGQOKFVGNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-methylpyridin-2-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)

![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)
![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)
